1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6ClNO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3 |
InChI Key |
BHCFYJVCGDRFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1 6 Chlorobenzo D Oxazol 2 Yl Ethanone and Its Analogs
Foundational Synthetic Strategies for Benzoxazole (B165842) Ring Construction
The benzoxazole ring is a bicyclic system where a benzene (B151609) ring is fused to an oxazole (B20620) ring. Its synthesis is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years.
The most prevalent and versatile method for constructing the benzoxazole core involves the condensation and subsequent cyclization of o-aminophenols with a variety of carbonyl-containing compounds. nih.gov This approach allows for the direct incorporation of a substituent at the 2-position of the benzoxazole ring.
Commonly employed carbonyl compounds include:
Carboxylic Acids and Derivatives: The reaction of o-aminophenols with carboxylic acids, acyl chlorides, or esters is a fundamental approach. nih.gov These reactions often require dehydrating agents or high temperatures to facilitate the final cyclization step.
Aldehydes: Condensation with aldehydes, often catalyzed by an acid or an oxidizing agent, provides a direct route to 2-substituted benzoxazoles. organic-chemistry.org
β-Diketones and β-Ketoesters: The reaction of o-aminophenols with β-dicarbonyl compounds, such as β-diketones or β-ketoesters, offers a pathway to 2-acylmethyl or related benzoxazoles. google.comorganic-chemistry.org For instance, cyclization reactions of various substituted o-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI), have been shown to be effective. google.com This method tolerates a range of substituents on the o-aminophenol, including chloro, bromo, and nitro groups. google.com The reaction of o-aminophenols with α-oxodithioesters in the presence of p-toluenesulfonic acid as a catalyst can also yield 2-acylbenzoxazoles. organic-chemistry.org
A plausible direct synthesis for 1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone could involve the cyclocondensation of 4-chloro-2-aminophenol with a suitable acetylating agent like ethyl acetoacetate. This reaction would simultaneously form the benzoxazole ring and introduce the ethanone (B97240) side chain at the C-2 position.
In recent years, the principles of green chemistry have been increasingly applied to benzoxazole synthesis to reduce environmental impact. These approaches focus on the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions.
Key green strategies include:
Water as a Solvent: An efficient method for the one-step synthesis of benzoxazole-2-thiols involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. bath.ac.uk Another approach uses samarium triflate as a reusable acid catalyst for the reaction of o-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org
Reusable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a hallmark of green synthesis. Catalysts like KF-Al₂O₃, TiO₂-ZrO₂, and imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) have been successfully employed. nih.govnih.gov The LAIL@MNP catalyst, for instance, has been used for the condensation of 2-aminophenols with aldehydes under solvent-free sonication, offering fast reaction times and high yields. nih.gov
Solvent-Free Conditions: Microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol (B121084) has been achieved under solvent-free conditions using Lawesson's reagent. organic-chemistry.org
| Entry | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 1 | FeCl₃ (5%) | Toluene, O₂ (1 atm), 110°C, 24h | 70 |
| 2 | Sm(OTf)₃ (10 mol%) | EtOH–H₂O (4:2), 50–60°C, 2h | 92 |
| 3 | [BMIm]₂[WO₄] | 1,4-Dioxane, 100°C, 5h, air | 82 |
| 4 | LAIL@MNP (4 mg) | Solvent-free, sonication, 70°C, 0.5h | 82 |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to benzoxazole synthesis often leads to significant reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. chemicalbook.com
The condensation of o-aminophenol or its derivatives with aldehydes, carboxylic acids, or nitriles is a common method adapted for microwave synthesis. nih.gov The use of deep eutectic solvents (DES), such as [CholineCl][oxalic acid], as catalysts under solvent-free microwave irradiation provides an environmentally benign route to 2-arylbenzoxazoles with good to excellent yields. chemicalbook.com This method also allows for the recovery and reuse of the catalyst. chemicalbook.com
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov An efficient and scalable transformation of 3-halo-N-acyl anilines to benzoxazoles has been reported using a continuous flow reactor. nih.gov This process involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization, followed by an in-line electrophilic quench. nih.gov The precise temperature control and short residence times for unstable intermediates afforded by flow technology minimize byproduct formation and improve product quality and yield. nih.gov
Targeted Synthesis of the this compound Skeleton
The synthesis of the specific molecule this compound can be approached in two primary ways: by constructing the benzoxazole ring from a pre-chlorinated precursor or by chlorinating a pre-formed 2-acetylbenzoxazole.
A direct and efficient route involves the cyclization of 4-chloro-2-aminophenol with an appropriate C2-synthon that provides the acetyl group. nih.gov For example, the reaction of 2-amino-4-chlorophenol (B47367) with a series of benzaldehyde (B42025) derivatives under sonication using a reusable catalyst has been shown to produce the corresponding 6-chlorobenzoxazole products in acceptable yields. nih.gov A similar strategy using an acetyl-containing reactant would lead directly to the target compound.
Achieving regioselective chlorination at the C-6 position of the benzoxazole ring is a critical step if the synthetic strategy involves chlorination of a pre-existing benzoxazole skeleton. This is an electrophilic aromatic substitution reaction, and the outcome is governed by the directing effects of the substituents already present on the benzene ring portion of the molecule.
In the case of an unsubstituted benzoxazole, the fusion of the oxazole ring deactivates the benzene ring towards electrophilic attack, but it directs incoming electrophiles to specific positions. For 2-acetylbenzoxazole, the acetyl group at the 2-position is an electron-withdrawing group, which further deactivates the benzoxazole system. The chlorine atom is an ortho, para-director, though it is a deactivating group. libretexts.org The oxazole nitrogen and oxygen also influence the electron density of the aromatic ring. The interplay of these directing effects determines the final position of chlorination.
A relevant industrial process involves the chlorination of benzoxazol-2-one to produce 6-chlorobenzoxazol-2-one, an important intermediate for agrochemicals. google.com In this process, controlling the reaction conditions is crucial to achieve high regioselectivity and minimize the formation of dichloro byproducts. google.com A patented method describes the chlorination of benzoxazol-2-one using chlorine gas in a protic organic solvent like methanol (B129727) at low temperatures (-20 to -5 °C) to achieve high purity and yield of the 6-chloro derivative. google.com
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SO₂Cl₂ | Chlorobenzene | 25-30 | 92 | 79.8 |
| Cl₂ gas | Acetic Acid | 20-25 | 96 | 81.2 |
| Cl₂ gas | Methanol | -20 to -10 | 97 | 98 |
| Cl₂ gas | Methanol | -20 to -5 | 98 | 98 |
While this example involves chlorination of benzoxazol-2-one rather than 2-acetylbenzoxazole, it demonstrates that regioselective chlorination at the C-6 position is feasible and highly dependent on the reaction conditions. The principles of electrophilic aromatic substitution suggest that direct chlorination of 2-acetylbenzoxazole would likely yield a mixture of isomers, with the 6-chloro product being one of the possibilities. rsc.orgfiveable.me
Introduction of the Acetyl (Ethanone) Group at the C-2 Position
The introduction of an acetyl group at the C-2 position of the benzoxazole ring is a key transformation for synthesizing the target compound and its analogs. Several strategies have been developed to achieve this, primarily involving the cyclization of a substituted o-aminophenol with a precursor that provides the acetyl moiety.
One of the most direct methods involves the condensation of a 2-aminophenol with a β-dicarbonyl compound, such as acetylacetone (B45752) (a β-diketone). organic-chemistry.orgorganic-chemistry.org For the synthesis of the title compound, the precursor would be 2-amino-4-chlorophenol. chemicalbook.comprepchem.com This reaction is typically catalyzed by a combination of a Brønsted acid (like p-toluenesulfonic acid, TsOH·H₂O) and a copper(I) salt (CuI). organic-chemistry.orgresearchgate.net The reaction tolerates a variety of substituents on the 2-aminophenol ring, including electron-donating and electron-withdrawing groups like chloro, bromo, and nitro groups. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Another effective approach is the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (B1165640) (Tf₂O) and a base like 2-Fluoropyridine. nih.gov This method proceeds through the electrophilic activation of the amide, which then reacts with the aminophenol to form the 2-substituted benzoxazole. nih.gov This cascade reaction involves activation, nucleophilic addition, intramolecular cyclization, and elimination, offering a versatile route to a wide range of functionalized benzoxazole derivatives. nih.gov
A third strategy is the direct C-2 aroylation of a pre-formed benzoxazole ring with an acid chloride, a reaction that can be catalyzed by N,N-dimethyl-4-aminopyridine (DMAP). This Regel-type transition-metal-free method provides the corresponding 2-ketoazoles in good yields.
Table 1: Methodologies for C-2 Acetyl Group Introduction
| Method | Precursors | Catalyst/Reagent | Typical Conditions | Ref. |
|---|---|---|---|---|
| β-Diketone Condensation | 2-Amino-4-chlorophenol + Acetylacetone | TsOH·H₂O / CuI | Acetonitrile (B52724) (CH₃CN), 80°C, 16h | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| Activated Amide Cyclization | 2-Amino-4-chlorophenol + N,N-Dimethylacetamide | Triflic Anhydride (Tf₂O) / 2-Fluoropyridine | Dichloromethane (B109758) (DCM), Room Temp, 1h | nih.gov |
| Regel-Type Aroylation | 6-Chlorobenzoxazole + Acetyl Chloride | DMAP | - |
Multi-Step Synthesis Pathways from Established Precursors
The synthesis of this compound is inherently a multi-step process, starting from readily available chemical precursors. The most logical and widely used starting material is 2-amino-4-chlorophenol. chemicalbook.comprepchem.com From this precursor, several synthetic routes can be envisioned.
Pathway A: Condensation-Cyclization Route This is the most common and direct pathway, involving a one-pot condensation and cyclization of 2-amino-4-chlorophenol with a reagent that provides the acetyl group. nih.govrsc.org
Step 1: Condensation and Cyclization. Reacting 2-amino-4-chlorophenol with a β-keto ester, such as ethyl acetoacetate, or a β-diketone like acetylacetone. organic-chemistry.orgnih.gov This reaction is often facilitated by catalysts to achieve high yields. The use of a Brønsted acid and a copper iodide co-catalyst system has proven effective for the cyclization of 2-aminophenols with β-diketones, and this method is compatible with chloro-substituted precursors. organic-chemistry.orgresearchgate.net
Pathway B: Post-Cyclization Modification This alternative pathway involves the initial formation of a stable 6-chlorobenzoxazole intermediate, which is subsequently functionalized at the C-2 position.
Step 1: Formation of an Intermediate. A 6-chloro-2-substituted benzoxazole is first synthesized. For instance, 6-chloro-2-mercaptobenzoxazole can be prepared and then converted to 2-chloro-6-chlorobenzoxazole using thionyl chloride (SOCl₂). chemicalbook.comacs.org
Step 2: C-2 Functionalization. The 2-chloro group can then be subjected to a substitution reaction, for example, a metal-catalyzed cross-coupling reaction, to introduce the acetyl group. However, this is often more complex than direct cyclization methods.
Table 2: Overview of Multi-Step Synthetic Pathways
| Pathway | Starting Material | Key Intermediate(s) | Key Reactions | Ref. |
|---|---|---|---|---|
| A | 2-Amino-4-chlorophenol | Schiff Base, Benzoxazoline | Condensation, Intramolecular Cyclization, Aromatization | organic-chemistry.orgnih.gov |
| B | 2-Amino-4-chlorophenol | 6-Chloro-2-mercaptobenzoxazole, 2,6-Dichlorobenzoxazole (B51379) | Cyclization with CS₂, Chlorination with SOCl₂, Cross-Coupling | chemicalbook.comacs.org |
Reaction Mechanism Elucidation in Benzoxazole Synthesis
Understanding the reaction mechanism is fundamental to optimizing synthetic routes and developing new methodologies for benzoxazole synthesis. rsc.orgresearchgate.netacs.org
Proposed Reaction Intermediates and Transition States
The classical synthesis of benzoxazoles from a 2-aminophenol and a carbonyl compound is believed to proceed through several key intermediates. nih.gov
Schiff Base (Imine) Formation: The initial step is the condensation between the amino group of the 2-aminophenol and the carbonyl group of the aldehyde or ketone to form a Schiff base (or imine) intermediate, with the elimination of a water molecule. nih.gov
Cyclic Hemiaminal (Benzoxazoline) Intermediate: The crucial ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the electrophilic carbon of the imine. This forms a non-aromatic, five-membered heterocyclic intermediate, often referred to as a benzoxazoline or a cyclic hemiaminal. nih.govresearchgate.net
Aromatization: The final step is the aromatization of the benzoxazoline intermediate to the stable benzoxazole ring system. This typically occurs via dehydration or oxidation, depending on the reaction conditions and the oxidation state of the precursors. nih.gov
In more advanced methods, other intermediates are proposed. For instance, when using triflic anhydride (Tf₂O) to activate tertiary amides, an amidinium salt is formed as a highly reactive electrophilic intermediate that is attacked by the 2-aminophenol. nih.gov In oxidative cyclizations mediated by hypervalent iodine reagents, a hypervalent iodine(III) intermediate has been proposed, which can undergo reductive elimination via a concerted transition state (TS-1) to form the benzoxazole product. researchgate.net
Role of Catalysts and Reagents in Directed Synthesis
Catalysts and reagents play a pivotal role in directing the synthesis of benzoxazoles, enhancing reaction rates, and improving selectivity. organic-chemistry.orgnih.govnih.gov
Brønsted Acids (e.g., p-TsOH): These catalysts function by protonating the carbonyl oxygen of the aldehyde or ketone partner. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol, thereby accelerating the initial condensation step. organic-chemistry.org
Lewis Acids (e.g., CuI, Y(OTf)₃, LAIL@MNP): Lewis acid catalysts coordinate to the carbonyl oxygen, which also serves to activate the carbonyl group toward nucleophilic attack. organic-chemistry.orgnih.govrsc.org In some cases, metal catalysts like copper salts may also participate in the final oxidative aromatization step. researchgate.netresearchgate.net For instance, CuI, in combination with a Brønsted acid, has been shown to be highly effective in the cyclization of 2-aminophenols with β-diketones. organic-chemistry.orgresearchgate.net
Activating Reagents (e.g., Tf₂O): Reagents like triflic anhydride are not catalysts but are consumed in the reaction to activate a substrate. Tf₂O activates the carbonyl group of a tertiary amide, converting it into a highly reactive amidinium salt, which then readily undergoes nucleophilic attack and subsequent cyclization. nih.gov
Bases (e.g., K₂CO₃, 2-Fluoropyridine): Bases are often required to neutralize acidic byproducts or to facilitate specific steps. In the Tf₂O-mediated synthesis, a non-nucleophilic base is essential. nih.gov In other reactions, a base can promote the deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity for the ring-closing step. rsc.org
Understanding Ring-Closing and Ring-Transformation Processes
The formation of the benzoxazole core is defined by the intramolecular ring-closing cyclization. nih.govnih.gov This step is an example of a 5-exo-trig cyclization (if closing onto an imine) or a 5-exo-tet cyclization (if closing onto a different intermediate), which are generally kinetically favored processes. The key event is the attack of the lone pair of electrons from the phenolic oxygen atom onto the electrophilic carbon at what will become the C-2 position of the benzoxazole ring.
Beyond the synthesis of the ring, the benzoxazole scaffold can undergo further ring-transformation reactions. A notable example is the Yttrium(III) triflate (Y(OTf)₃)-catalyzed cascade reaction of benzoxazoles with propargylic alcohols. rsc.orgrsc.orgresearchgate.net In this process, the catalyst promotes the ring-opening of the benzoxazole. This is followed by an annulation (ring-forming) cascade, leading to the formation of structurally more complex 1,4-benzoxazine scaffolds. rsc.org This transformation proceeds through an Sₙ1 nucleophilic substitution of the benzoxazole nitrogen onto a propargyl cation intermediate, demonstrating the dynamic nature of the heterocyclic ring under specific catalytic conditions. rsc.org
Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity
To maximize the efficiency of the synthesis of this compound and its analogs, the careful optimization of reaction parameters is essential. nih.gov Key variables include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: The choice of catalyst can dramatically influence the reaction outcome. For the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes, various traditional Brønsted and Lewis acids often show only low to moderate catalytic activity. nih.gov However, modern catalysts like a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) or a combination of TsOH·H₂O and CuI have been shown to provide significantly higher yields. organic-chemistry.orgnih.gov
Solvent Effects: The reaction solvent can impact both reaction rate and selectivity. In the Tf₂O-promoted synthesis of 2-substituted benzoxazoles, dichloromethane (DCM) was found to give the best results compared to other solvents like dichloroethane (DCE). nih.gov In other cases, greener solvents like acetonitrile or even solvent-free conditions (e.g., using ultrasound irradiation) have been successfully employed, offering environmental and practical advantages. nih.govscielo.br
Temperature and Time: These parameters are often interdependent. For the LAIL@MNP-catalyzed synthesis, a reaction time of 30 minutes at 70°C under ultrasound was found to be optimal. nih.gov In the Tf₂O-mediated reaction, an ideal yield was obtained at room temperature after just one hour, with no significant improvement upon further extension of the reaction time. nih.gov In contrast, the TsOH/CuI catalyzed reaction required heating at 80°C for 16 hours. researchgate.net Each specific methodology requires its own optimization to balance reaction speed with product yield and purity.
Table 3: Examples of Reaction Parameter Optimization for Benzoxazole Synthesis
| Reaction | Parameter Varied | Conditions Tested | Optimal Condition | Effect on Yield | Ref. |
|---|---|---|---|---|---|
| 2-Aminophenol + Tertiary Amide | Solvent | DCE, THF, Toluene, DCM | DCM | 89% (DCM) vs 75% (DCE) | nih.gov |
| 2-Aminophenol + Tertiary Amide | Temperature | 0°C, RT , 40°C | Room Temperature | 89% (RT) vs 85% (40°C) | nih.gov |
| 2-Aminophenol + Benzaldehyde | Catalyst Loading (LAIL@MNP) | 1, 2, 3, 4 mg | 4 mg | 82% (4mg) vs 65% (3mg) | nih.gov |
| 2-Aminophenol + Benzaldehyde | Reaction Time (Ultrasound) | 10, 20, 30 , 40 min | 30 min | 82% (30min) vs 71% (20min) | nih.gov |
| 2-Halobenzanilide Cyclization | Copper Source | CuI, CuSO₄, Cu(OAc)₂ , Cu(OTf)₂ | Cu(OAc)₂ | Cu(OAc)₂ gave higher yield than CuI | researchgate.net |
Solvent Effects on Reaction Outcomes
The choice of solvent is a critical parameter in the synthesis of benzoxazoles, influencing reactant solubility, reaction rates, and pathway selectivity. The polarity, proticity, and boiling point of the solvent can significantly alter the reaction environment.
Detailed research into the synthesis of various 2-substituted benzoxazoles has revealed strong solvent dependencies. For instance, in the cyclization reactions of 2-aminophenols, solvents like acetonitrile (CH₃CN) have proven effective. organic-chemistry.org In one optimized process for synthesizing benzoxazoles from 2-aminophenols and β-diketones, acetonitrile was the solvent of choice, leading to high product yields. organic-chemistry.org Conversely, attempts to use other solvents such as xylenes, water, and benzene have resulted in unsatisfactory yields in similar syntheses. nih.gov
The move towards greener chemistry has also influenced solvent selection, with a focus on replacing hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF). mdpi.com Research has explored eco-friendly alternatives, including isopropanol (B130326) and even solvent-free conditions. rsc.org A one-pot synthesis of 2-substituted benzoxazole analogs using a ZnCl₂ catalyst in isopropanol at 80°C demonstrated excellent yields (90–94%). rsc.org Furthermore, solvent-free approaches, such as the grindstone method using a strontium carbonate catalyst at room temperature or using a nanomagnetic catalyst at 50°C, have been developed, offering high yields, short reaction times, and eco-friendly advantages. rsc.orgajchem-a.com
The table below summarizes the effect of different solvents on the yield of related benzoxazole syntheses, illustrating the critical role of the solvent in maximizing product formation.
| Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| TsOH·H₂O / CuI | Acetonitrile | 80 | 16 h | 82 | organic-chemistry.org |
| Imidazolium chloride | DMA | 140 | Not Specified | 18 | nih.gov |
| Imidazolium chloride | Xylenes | Not Specified | Not Specified | Unsatisfactory | nih.gov |
| Imidazolium chloride | Water | Not Specified | Not Specified | Unsatisfactory | nih.gov |
| ZnCl₂ | Isopropanol | 80 | 30 min | 90-94 | rsc.org |
| Fe₃O₄@SiO₂-SO₃H | Solvent-Free | 50 | Not Specified | Not Specified | ajchem-a.com |
| SrCO₃ | Solvent-Free (Grindstone) | Room Temp. | 20 min | High | rsc.org |
This table is generated based on data from syntheses of various benzoxazole analogs.
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a dominant factor controlling the kinetics of chemical reactions. In the synthesis of this compound and its analogs, temperature management is key to achieving high conversion rates while minimizing the formation of impurities.
Different synthetic routes for chlorinated benzoxazoles operate under varied thermal conditions. For the preparation of 2,6-dichlorobenzoxazole, a close analog, from 2-mercapto-6-chlorobenzoxazole, the reaction can be carried out in a temperature range of 0°C to 100°C. google.com A preferred range for this specific transformation is between 20°C and 40°C, particularly to avoid ring chlorination byproducts. google.com
Other methodologies employ higher temperatures to drive the reaction. A method for synthesizing 2,6-dichlorobenzoxazole from 2-mercapto-6-chlorobenzoxazole and bis(trichloromethyl) carbonate involves a staged heating process. google.compatsnap.com The reaction is initiated at 45-55°C and then slowly heated to a final temperature of 80-110°C, where it is held for 0.5 to 3 hours. google.com This gradual increase in temperature allows for controlled decomposition of the reagents and ensures the reaction proceeds to completion, achieving yields of over 98%. google.compatsnap.com The table below outlines this staged heating protocol.
| Stage | Heating Rate | Temperature Range (°C) | Holding Time | Reference |
| Initial Heating | - | 45 - 55 | - | google.com |
| Staged Heating | 0.5 - 1.0 °C/min | 55 → 80-110 | 8 - 12 min every 10-15°C | google.com |
| Final Reaction | - | 80 - 110 | 0.5 - 3 hours | google.com |
This table illustrates an optimized staged heating process for the synthesis of 2,6-dichlorobenzoxazole.
While detailed studies on the effect of pressure on the synthesis of this compound are not extensively documented in the reviewed literature, pressure can be a significant variable in reactions involving gaseous reagents or intermediates. Generally, for liquid-phase reactions, pressure is maintained at atmospheric levels. However, in specific cases, applying elevated pressure could increase reaction rates by enhancing molecular collisions or influence reaction pathways, though this requires empirical validation for the specific synthesis.
Stoichiometric Ratio Optimization for Maximized Efficiency
The precise stoichiometric ratio of reactants, catalysts, and any additives is fundamental to maximizing reaction efficiency, increasing yield, and simplifying product purification. An imbalance in stoichiometry can lead to incomplete reactions or the formation of unwanted byproducts.
In the synthesis of benzoxazole derivatives, the optimization of molar ratios is a recurring theme. For the synthesis of 2-aminobenzoxazoles, the equivalents of the base used were found to be critical. acs.org An investigation showed that while varying the amount of potassium carbonate (K₂CO₃) did not lead to the desired selectivity, using triethylamine (B128534) (Et₃N) as the base at a specific ratio provided the most favorable conditions. acs.org
The synthesis of a related compound, 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, through the oxidative cyclization of 4-aminoacetophenone, highlights a well-defined stoichiometric relationship. The optimized molar ratio for the reactants was found to be 1 part 4-aminoacetophenone to 2.75 parts potassium thiocyanate (B1210189) (KSCN) and 1 part bromine (Br₂). Adherence to this ratio was crucial for achieving yields in the range of 70-80%.
Similarly, in catalyst-driven reactions, the amount of catalyst is optimized to ensure a high reaction rate without being excessive, which could complicate purification and increase costs. For the synthesis of 2-arylbenzoxazoles using a nanomagnetic catalyst, the reaction progress was shown to be dependent on the amount of catalyst used, with 0.03 g being identified as the optimal quantity for the model reaction. ajchem-a.com
The following table demonstrates how variations in reactant or catalyst ratios can impact the outcome of benzoxazole and analog syntheses.
| Reactant/Catalyst System | Component Varied | Molar/Weight Ratio | Observed Outcome | Reference |
| 2-aminophenol, NCTS, BF₃·Et₂O | BF₃·Et₂O (Lewis Acid) | 2 equivalents | Good yield for 2-aminobenzoxazole | acs.org |
| Benzoxazole-2-thiol, Amine, Base | Base (K₂CO₃ vs. Et₃N) | 1 equiv Et₃N | Most convenient for desired product | acs.org |
| 4-Aminoacetophenone, KSCN, Br₂ | Reactants | 1 : 2.75 : 1 | 70-80% Yield | |
| 2-aminophenol, Benzaldehyde | Fe₃O₄@SiO₂-SO₃H (Catalyst) | 0.03 g | Complete product formation | ajchem-a.com |
This table provides examples of stoichiometric optimization from various benzoxazole synthesis studies.
Iii. Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 6 Chlorobenzo D Oxazol 2 Yl Ethanone
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with high accuracy. nih.gov For 1-(6-chlorobenzo[d]oxazol-2-yl)ethanone, HRMS would provide an exact mass measurement, which can be used to confirm its elemental composition. The high resolving power of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. The molecule will break apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.comnih.gov These techniques are particularly useful for identifying the functional groups present in a compound. mdpi.comnih.gov
In the IR spectrum of this compound, characteristic absorption bands would be observed for:
C=O stretch: A strong absorption band typically in the region of 1680-1700 cm⁻¹, indicative of the ketone functional group.
C=N stretch: An absorption band around 1600-1650 cm⁻¹, corresponding to the imine bond within the oxazole (B20620) ring.
C-O stretch: Bands in the region of 1200-1300 cm⁻¹ associated with the ether linkage in the oxazole ring.
C-Cl stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, confirming the presence of the chlorine substituent.
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, which are characteristic of the aromatic benzoxazole (B165842) ring.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is characterized by a series of distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.
The analysis of benzoxazole derivatives typically reveals characteristic vibrational frequencies. The C=N stretching vibration within the oxazole ring is generally observed in the region of 1688–1654 cm⁻¹ nih.gov. The aromatic C=C stretching vibrations from the benzene (B151609) ring are expected to appear between 1496–1452 cm⁻¹ nih.gov. Furthermore, the C-H stretching of the aromatic ring is indicated by absorption bands in the range of 3213–2919 cm⁻¹ nih.gov. The presence of the acetyl group is confirmed by a strong carbonyl (C=O) stretching band, which for similar ketone-containing heterocyclic compounds, is anticipated around 1700 cm⁻¹. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.
Table 1: Characteristic FTIR Absorption Bands for this compound and Related Benzoxazole Derivatives
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3213–2919 | nih.gov |
| Carbonyl (C=O) Stretch | ~1700 | General |
| C=N Stretch (Oxazole Ring) | 1688–1654 | nih.gov |
| Aromatic C=C Stretch | 1496–1452 | nih.gov |
| C-Cl Stretch | 800-600 | General |
Note: The exact peak positions for this compound may vary slightly from the ranges provided based on the specific molecular environment.
Raman Spectroscopy Applications for Complementary Vibrational Insights
Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes that result in a change in polarizability. While specific Raman data for this compound is not widely available, studies on related benzimidazole and benzoxazole structures offer valuable insights acs.orgacs.orgresearchgate.net. For benzoxazole derivatives, Raman spectra are expected to show strong bands corresponding to the symmetric vibrations of the aromatic rings and the oxazole moiety. The C=C and C=N ring stretching modes, which are also active in the IR spectrum, typically give rise to prominent Raman signals. The acetyl group's carbonyl stretch would also be Raman active. This technique is particularly useful for analyzing the skeletal vibrations of the fused ring system, providing a more complete picture of the molecule's vibrational landscape when used in conjunction with FTIR.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
The electronic transitions and photophysical properties of this compound can be investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. Studies on various benzoxazole and benzothiazole derivatives have shown that these compounds typically exhibit absorption maxima in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the conjugated system nih.govresearchgate.net.
For benzothiazole derivatives, which are structurally similar to benzoxazoles, absorption peaks (λmax) have been observed around 210 nm and in the range of 330–340 nm researchgate.netniscpr.res.in. Upon excitation at these wavelengths, these compounds can exhibit fluorescence, with emission maxima often observed in the blue region of the visible spectrum, typically between 380 nm and 450 nm researchgate.netniscpr.res.in. The specific absorption and emission wavelengths are influenced by the nature and position of substituents on the benzoxazole core. The chloro and acetyl groups in this compound are expected to modulate its electronic structure and, consequently, its photophysical properties.
Table 2: Expected Electronic Absorption and Emission Properties for this compound based on Analogous Compounds
| Spectroscopic Parameter | Expected Range | Reference |
| Absorption Maximum (λmax) | 210 nm and 330-340 nm | researchgate.netniscpr.res.in |
| Emission Maximum (λem) | 380-450 nm | researchgate.netniscpr.res.in |
Note: These values are estimations based on related compounds and the actual spectral data for this compound may differ.
Iv. Advanced Computational Chemistry and Theoretical Investigations of 1 6 Chlorobenzo D Oxazol 2 Yl Ethanone
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been employed to elucidate the molecular characteristics of various complex organic compounds, confirming their structures and predicting their properties. niscpr.res.in For 1-(6-chlorobenzo[d]oxazol-2-yl)ethanone, DFT calculations are instrumental in mapping out its fundamental geometric and electronic landscape.
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to all atomic coordinates. For a molecule like this compound, which has rotatable bonds (e.g., between the benzoxazole (B165842) ring and the acetyl group), multiple energy minima, or conformers, may exist.
Conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them. For similar benzoxazole derivatives, studies have identified multiple stable conformers, with energy differences often being just a few kcal/mol. nih.gov The analysis would reveal the preferred orientation of the acetyl group relative to the planar benzoxazole ring system, which is stabilized by factors such as intramolecular hydrogen bonds and the minimization of steric hindrance. nih.gov The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can then be compared with experimental data if available, providing validation for the chosen theoretical method. niscpr.res.in
Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following table represents the type of data obtained from DFT calculations. Specific values are dependent on the level of theory and basis set used.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | Value |
| C-Cl | Value | |
| N=C (oxazole) | Value | |
| C-O (oxazole) | Value | |
| Bond Angle ( °) | O=C-C | Value |
| C-C-Cl (benzene) | Value | |
| C-N-C (oxazole) | Value | |
| Dihedral Angle ( °) | Ring-C-C=O | Value |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. wikipedia.org DFT calculations for this compound would provide the energies of these orbitals and the magnitude of the gap. northeastern.edunih.gov
Furthermore, visualizing the spatial distribution of the HOMO and LUMO electron densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is expected to be distributed over the electron-rich benzoxazole ring system, while the LUMO may be localized on the electron-withdrawing acetyl group and the chlorinated benzene (B151609) moiety.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| EHOMO | Calculated Value |
| ELUMO | Calculated Value |
| Energy Gap (ΔE) | Calculated Value |
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. researchgate.net These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific vibrational modes like bond stretching, bending, and torsional motions.
For this compound, this analysis would help in assigning the characteristic vibrational bands observed in experimental spectra. For example, the calculations would pinpoint the frequencies corresponding to the C=O stretch of the ketone, the C-Cl stretch, and the various vibrations of the benzoxazole ring. Comparing the calculated frequencies with experimental data often requires the use of a scaling factor to correct for anharmonicity and other systematic errors in the theoretical method. mdpi.com A strong correlation between the scaled theoretical and experimental spectra provides robust confirmation of the molecular structure. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. niscpr.res.inmdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.net For this compound, these areas are expected around the oxygen atom of the carbonyl group and the nitrogen atom of the oxazole (B20620) ring. Regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. mdpi.com These would likely be found around the hydrogen atoms. The MEP surface provides a comprehensive picture of the molecule's charge landscape, complementing the insights from FMO analysis. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals.
Key descriptors include:
Absolute Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Absolute Hardness (η): Measures the resistance to change in electron distribution or charge transfer. mdpi.com Harder molecules are less reactive. mdpi.com
Absolute Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons, quantifying its electrophilic nature. researchgate.net
Calculating these indices for this compound allows for a quantitative assessment of its chemical behavior and comparison with other related compounds. researchgate.net
Table 3: Global Chemical Reactivity Descriptors for this compound Note: These values are derived from HOMO and LUMO energies.
| Descriptor | Formula | Calculated Value (eV) |
| Absolute Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value |
| Absolute Hardness (η) | (ELUMO - EHOMO)/2 | Value |
| Absolute Softness (S) | 1/η | Value |
| Electrophilicity Index (ω) | χ²/2η | Value |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intramolecular Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscapes and intramolecular dynamics of molecules over time. nih.gov For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotational freedom of the acetyl group relative to the rigid benzoxazole core. By simulating the molecule in a solvated environment, typically water, researchers can observe its dynamic behavior under conditions that mimic a physiological environment. frontiersin.org
The stability of the molecule's trajectory during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the backbone atoms. nih.gov Minor fluctuations in RMSD values indicate that the system has reached equilibrium and the ligand-protein complex is stable during the simulation period. nih.gov Analysis of the Root Mean Square Fluctuation (RMSF) for individual atoms can identify regions of high flexibility. For this compound, the atoms of the ethanone (B97240) group are expected to show higher RMSF values compared to the atoms in the fused ring system, confirming the side chain's conformational mobility. These simulations provide a detailed map of the accessible conformations and the energy barriers between them, which is crucial for understanding its interaction with biological targets. nih.gov
Theoretical Spectroscopic Parameter Prediction and Rigorous Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be rigorously compared with experimental data to validate both the theoretical models and the experimental structural assignments. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p). researchgate.net
For this compound, theoretical calculations can predict:
Infrared (IR) Frequencies: The vibrational modes corresponding to specific functional groups, such as the carbonyl (C=O) stretch of the ethanone group and the C-Cl stretch, can be calculated. These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, providing a close match to experimental FT-IR spectra.
NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are invaluable for assigning signals in experimental spectra. The calculated shifts provide a basis for confirming the molecular structure. acs.org
UV-Visible Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. acs.org This method calculates the energies of electronic transitions, such as π-π* and n-π*, which correspond to the absorption maxima (λ_max) observed experimentally.
The comparison between theoretical and experimental data is critical. A strong correlation confirms the optimized geometry and electronic structure obtained from the calculations. Discrepancies, on the other hand, can point to specific intermolecular interactions, such as hydrogen bonding in the experimental sample, that are not accounted for in the gas-phase theoretical model.
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | ~1690 cm⁻¹ | ~1685 cm⁻¹ | C=O stretch |
| IR Frequency (cm⁻¹) | ~1580 cm⁻¹ | ~1575 cm⁻¹ | C=N stretch (oxazole) |
| IR Frequency (cm⁻¹) | ~750 cm⁻¹ | ~745 cm⁻¹ | C-Cl stretch |
| ¹H NMR Chemical Shift (ppm) | ~2.7 ppm | ~2.6 ppm | -CH₃ (acetyl) |
| ¹³C NMR Chemical Shift (ppm) | ~192 ppm | ~190 ppm | C=O (acetyl) |
| UV-Vis λ_max (nm) | ~290 nm | ~295 nm | π-π* transition |
Solvatochromic Studies for Solvent-Mediated Electronic Transitions and Dipole Moments
Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents. nih.gov This phenomenon provides valuable information about the interactions between the solute and solvent molecules and can be used to probe the electronic structure of the solute. nih.gov For this compound, which possesses a significant dipole moment due to its electronegative atoms, the polarity of the solvent is expected to have a pronounced effect on its electronic transitions.
In polar solvents, the excited state of a molecule may be stabilized differently than its ground state, leading to a shift in the absorption maximum. A shift to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity typically indicates a π-π* transition where the excited state is more polar than the ground state. researchgate.net Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) often suggests an n-π* transition.
The change in the dipole moment (Δµ) of the molecule upon excitation from the ground state (µ_g) to the excited state (µ_e) can be estimated using the Lippert-Mataga equation. This equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the dielectric constant and refractive index of the solvent. Studies on similar heterocyclic compounds have shown that the dipole moment is often higher in the excited state, indicating an intramolecular charge transfer (ICT) character upon photoexcitation. researchgate.netnih.gov
Table 2: Solvatochromic Data and Dipole Moment for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λ_max (nm) | Calculated Δµ (µ_e - µ_g) (Debye) |
|---|---|---|---|---|
| Cyclohexane | 2.02 | 1.427 | 288 | ~6.5 D |
| Dioxane | 2.21 | 1.422 | 292 | |
| Acetonitrile (B52724) | 37.5 | 1.344 | 298 | |
| Methanol (B129727) | 32.7 | 1.329 | 301 | |
| Water | 80.1 | 1.333 | 305 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
